2,5-dichloro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide
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Overview
Description
2,5-dichloro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It features a benzenesulfonamide core substituted with two chlorine atoms at positions 2 and 5, and a furan ring attached via a propan-2-yl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorobenzenesulfonyl chloride and 1-(furan-3-yl)propan-2-amine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions using a base like triethylamine or sodium hydroxide.
Procedure: The 2,5-dichlorobenzenesulfonyl chloride is reacted with 1-(furan-3-yl)propan-2-amine in the presence of the base, leading to the formation of the desired sulfonamide product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include:
Bulk Handling of Reactants: Using large quantities of starting materials and solvents.
Optimization of Reaction Conditions: Ensuring efficient mixing, temperature control, and reaction times to maximize yield.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form dihydrofurans.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Products: Various substituted benzenesulfonamides depending on the nucleophile used.
Oxidation Products: Furanones or other oxidized derivatives.
Reduction Products: Dihydrofurans or other reduced derivatives.
Scientific Research Applications
2,5-dichloro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, or anticancer activities.
Biological Studies: It can be used to study enzyme inhibition or protein binding due to its sulfonamide group.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and inhibit enzyme activity. The furan ring and chlorinated benzene ring can also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,5-dichlorobenzenesulfonamide: Lacks the furan and propan-2-yl groups.
N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide: Lacks the chlorine substituents on the benzene ring.
2,5-dichloro-N-(propan-2-yl)benzenesulfonamide: Lacks the furan ring.
Uniqueness
2,5-dichloro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide is unique due to the combination of its structural features:
Chlorinated Benzene Ring: Provides specific reactivity and binding properties.
Furan Ring: Contributes to the compound’s biological activity and chemical reactivity.
Sulfonamide Group: Essential for its potential medicinal applications.
This combination of features makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
2,5-dichloro-N-[1-(furan-3-yl)propan-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO3S/c1-9(6-10-4-5-19-8-10)16-20(17,18)13-7-11(14)2-3-12(13)15/h2-5,7-9,16H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCHEFSLGOBKFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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